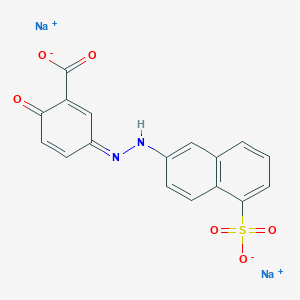
5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is a water-soluble azo dye that is widely used in scientific research. It is commonly referred to as Sudan III or Oil Red O and is used as a stain in histology and microbiology.
Mecanismo De Acción
The mechanism of action of 5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is not fully understood. However, it is believed to bind to the hydrophobic regions of biological molecules, such as lipids and proteins. This binding results in a change in the optical properties of the molecule, allowing it to be detected by microscopy or spectrophotometry.
Efectos Bioquímicos Y Fisiológicos
5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt has no known biochemical or physiological effects on living organisms. It is not toxic and is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt include its water solubility, bright color, and ability to stain lipids and proteins. However, its limitations include its lack of specificity and potential interference with other staining methods.
Direcciones Futuras
For 5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt include the development of more specific and sensitive staining methods. Additionally, its potential use in the detection of lipid-related diseases, such as atherosclerosis, could be explored. Further research is needed to fully understand the mechanism of action and potential applications of this dye.
Métodos De Síntesis
The synthesis of 5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt involves the reaction of salicylic acid with diazotized 5-amino-2-naphthalenesulfonic acid. The resulting product is a bright red powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is commonly used as a stain in histology and microbiology. It is also used in the analysis of lipids and proteins in biological samples. It has been shown to be useful in the detection of fatty acids in cells and tissues.
Propiedades
Número CAS |
10114-96-2 |
|---|---|
Nombre del producto |
5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt |
Fórmula molecular |
C17H10N2Na2O6S |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H12N2O6S.2Na/c20-15-7-5-12(9-14(15)17(21)22)19-18-11-4-6-13-10(8-11)2-1-3-16(13)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
Clave InChI |
OIFHQMGZDOXCIY-STAIPAPMSA-L |
SMILES isomérico |
C1=CC2=C(C=CC(=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC2=C(C=CC(=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Sinónimos |
2-Hydroxy-5-[(5-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)



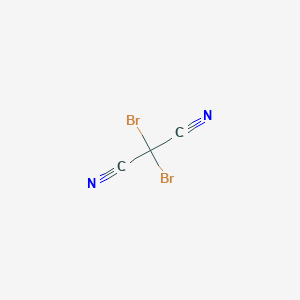

![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
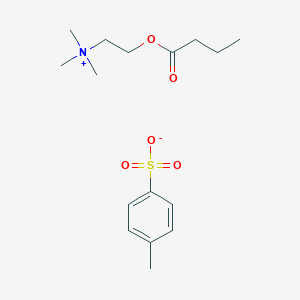
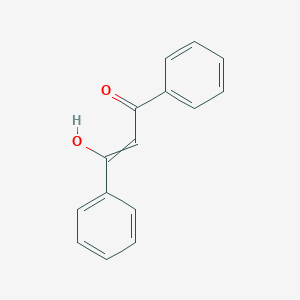
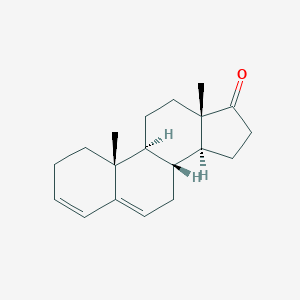
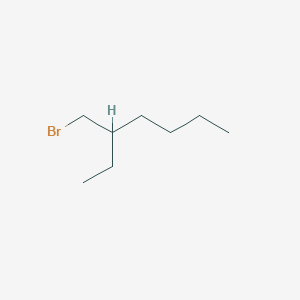
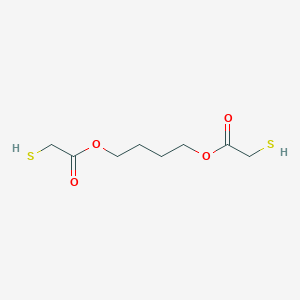
![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)